7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-HYDROXY-6-[(PIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-6-[(PIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the condensation of 8-formyl-7-hydroxy coumarin with N,N-dialkyl substituted cyano acetamides in the presence of piperidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-6-[(PIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
7-HYDROXY-6-[(PIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-HYDROXY-6-[(PIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The piperidine moiety enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-4-6-14(12)18(21)22-17(13)15(16)11-19-9-2-1-3-10-19/h7-8,20H,1-6,9-11H2 |
InChI Key |
MDOPFNYQIQMZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Origin of Product |
United States |
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